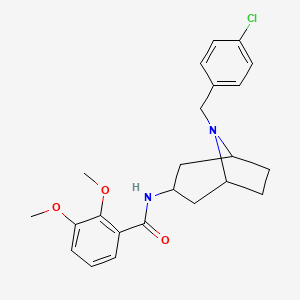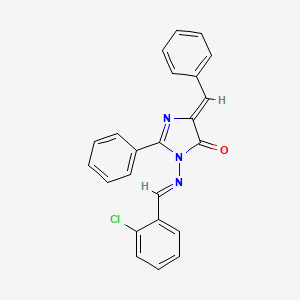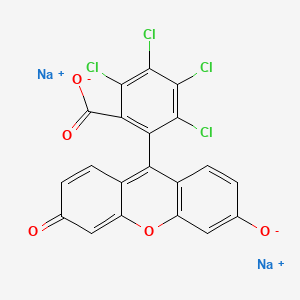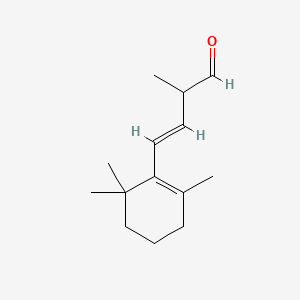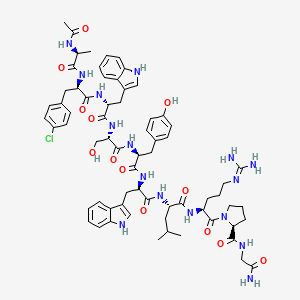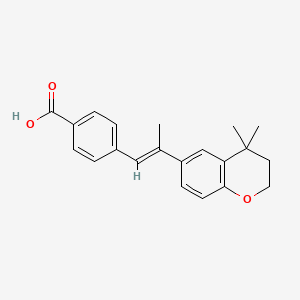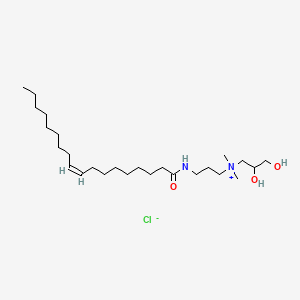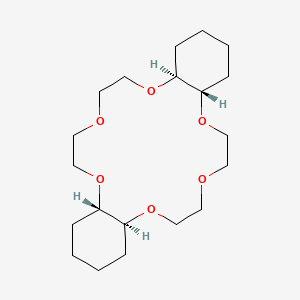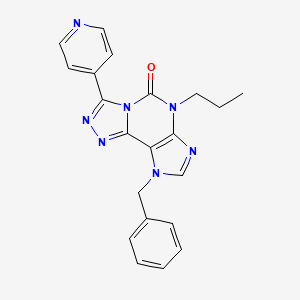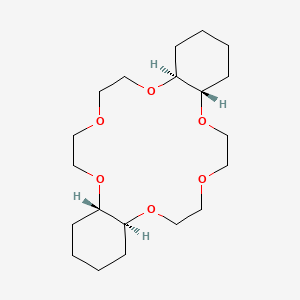
972Pnj6nhn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane (commonly referred to by its identifier 972Pnj6nhn ) is a complex organic molecule with the molecular formula C20H36O6 . It is characterized by its unique structure, which includes multiple cyclohexane rings and ether linkages. This compound is known for its stereochemistry, having four defined stereocenters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the ether linkages. The reaction conditions must be carefully monitored to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process would include the purification of the final product through techniques such as distillation or crystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
科学的研究の応用
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding molecular interactions and stereochemistry.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用機序
The mechanism by which 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets through its ether linkages and cyclohexane rings. These interactions can influence various biochemical pathways, making it a valuable compound in drug discovery and development.
類似化合物との比較
Similar Compounds
Crown Ethers: Compounds like 18-crown-6 and 15-crown-5 share similar ether linkages but differ in ring size and structure.
Cyclodextrins: These cyclic oligosaccharides have similar cyclic structures but are composed of glucose units.
Uniqueness
What sets 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane apart is its combination of cyclohexane rings and ether linkages, providing unique stereochemical properties and reactivity that are not found in other similar compounds.
特性
CAS番号 |
62623-98-7 |
|---|---|
分子式 |
C20H36O6 |
分子量 |
372.5 g/mol |
IUPAC名 |
(1S,9S,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18-,19-,20-/m0/s1 |
InChIキー |
BBGKDYHZQOSNMU-MUGJNUQGSA-N |
異性体SMILES |
C1CC[C@H]2[C@H](C1)OCCOCCO[C@H]3CCCC[C@@H]3OCCOCCO2 |
正規SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

